

Application Notes and Protocols for Derazantinib in Animal Xenograft Models

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Compound of Interest

Compound Name: Derazantinib

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Introduction to Derazantinib

Derazantinib (formerly ARQ-087) is an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3.[1][2][3] It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of FGFR and subsequent activation of downstream signaling pathways.[3] Dysregulation of the FGFR signaling pathway, through gene fusions, amplifications, or mutations, is a known driver in various malignancies.[4]

Derazantinib has demonstrated significant anti-proliferative activity in preclinical models of cancers with such FGFR aberrations, including intrahepatic cholangiocarcinoma (iCCA), gastric cancer, and urothelial carcinoma.[4][5][6]

Beyond its potent FGFR inhibition, **Derazantinib** also exhibits inhibitory activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2).[6][7][8] This multi-targeted profile suggests that **Derazantinib**'s anti-tumor activity may involve modulation of the tumor microenvironment, particularly by targeting tumor-associated macrophages through CSF1R inhibition, in addition to its direct effects on tumor cell proliferation and angiogenesis.[7]

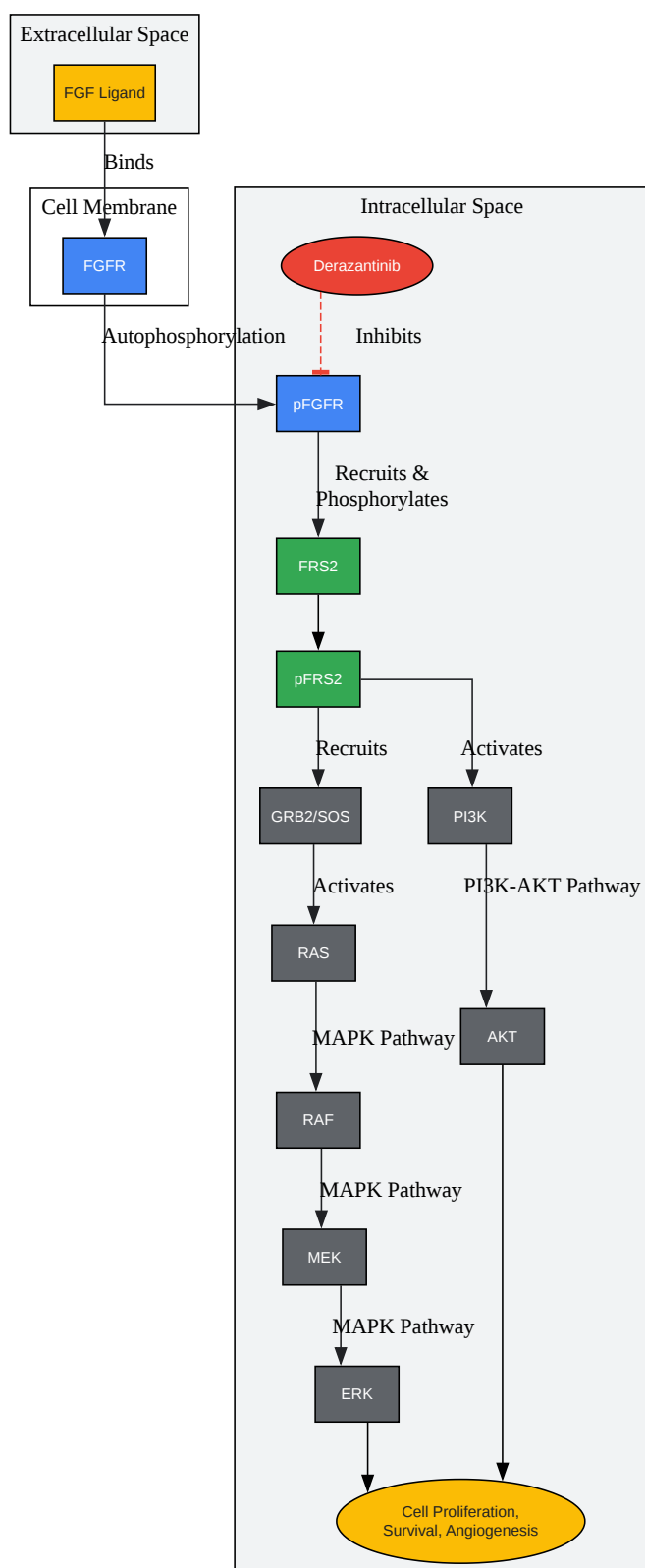
These application notes provide an overview of the use of **Derazantinib** in various animal xenograft models and offer detailed protocols for conducting such studies.

Key Applications in Xenograft Models

- **Efficacy Evaluation in FGFR-Aberrant Cancers:** **Derazantinib** is extensively evaluated in xenograft models of cancers harboring FGFR genetic alterations. This includes cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs) of gastric cancer, cholangiocarcinoma, and breast cancer.[\[2\]](#)[\[5\]](#)[\[7\]](#)
- **Pharmacodynamic Studies:** Xenograft models are instrumental in assessing the in vivo pharmacodynamic effects of **Derazantinib**, such as the inhibition of FGFR phosphorylation and downstream signaling molecules like FRS2 α , ERK, and AKT in tumor tissues.
- **Combination Therapy Studies:** The synergistic or additive effects of **Derazantinib** with other anti-cancer agents, such as paclitaxel or immune checkpoint inhibitors, are investigated in xenograft models to explore novel therapeutic strategies.[\[2\]](#)[\[7\]](#)
- **Dose-Response Relationship:** Establishing the dose-dependent anti-tumor efficacy and tolerability of **Derazantinib** is a critical application of xenograft studies, informing clinical trial design.[\[9\]](#)

Derazantinib Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. **Derazantinib** inhibits the initial autophosphorylation of FGFR, thereby blocking these downstream signals.



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Caption: **Derazantinib** inhibits FGFR autophosphorylation.

Quantitative Data Summary

Xenograft Model	Cancer Type	Cell Line/PDX	Mouse Strain	Derazantinib Dose (mg/kg, p.o.)	Treatment Schedule	Tumor Growth Inhibition (TGI) / Outcome	Reference
CDX	Gastric Cancer	SNU-16 (FGFR2 fusion)	Athymic Nude	75	Daily	83% TGI (p=0.002)	[9]
CDX	Gastric Cancer	SNU-16 (FGFR2 fusion)	Athymic Nude	50	Daily	69% TGI (p=0.013)	[9]
CDX	Cecum Adenocarcinoma	NCI-H716 (FGFR2 amplification)	Athymic Nude	75	Daily for 14 days	96% TGI (p=0.0001)	[9]
CDX	Cecum Adenocarcinoma	NCI-H716 (FGFR2 amplification)	Athymic Nude	50	Daily for 14 days	68% TGI (p=0.0001)	[9]
Syngeneic	Breast Cancer	4T1	BALB/c	65-75	Daily	Tumor stasis	[7]
PDX	Gastric Cancer	GA0119	Athymic BALB/c	65-75	Daily	Mild inhibitory effect	[7]
PDX	Cholangiocarcinoma	CC6604	Athymic BALB/c	65-75	Daily	Mild inhibitory effect	[7]

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Gastric Cancer

This protocol is based on studies using the SNU-16 human gastric cancer cell line, which harbors an FGFR2 gene fusion.

1. Cell Culture:

- Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Husbandry:

- Use female athymic nude mice, 6-8 weeks old.
- House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
- Provide ad libitum access to sterile food and water.
- Allow a one-week acclimatization period before the start of the experiment.

3. Tumor Implantation:

- Resuspend harvested SNU-16 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
- Inject 5×10^6 cells in a volume of 100 μ L subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomize mice into treatment and control groups when the average tumor volume reaches approximately 150-200 mm³.

5. **Derazantinib** Formulation and Administration:

- Prepare a suspension of **Derazantinib** in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
- Administer **Derazantinib** orally (p.o.) via gavage at the desired dose (e.g., 50 or 75 mg/kg) once daily.
- Administer the vehicle alone to the control group.

6. Efficacy Evaluation and Endpoint:

- Continue treatment for the specified duration (e.g., 21 days).
- Monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
- Calculate Tumor Growth Inhibition (TGI) using the formula: $TGI (\%) = [1 - (\text{Mean tumor volume of treated group at endpoint} / \text{Mean tumor volume of control group at endpoint})] \times 100$.

Protocol 2: Patient-Derived Xenograft (PDX) Model for Gastrointestinal Cancers

This protocol provides a general framework for establishing and utilizing PDX models.

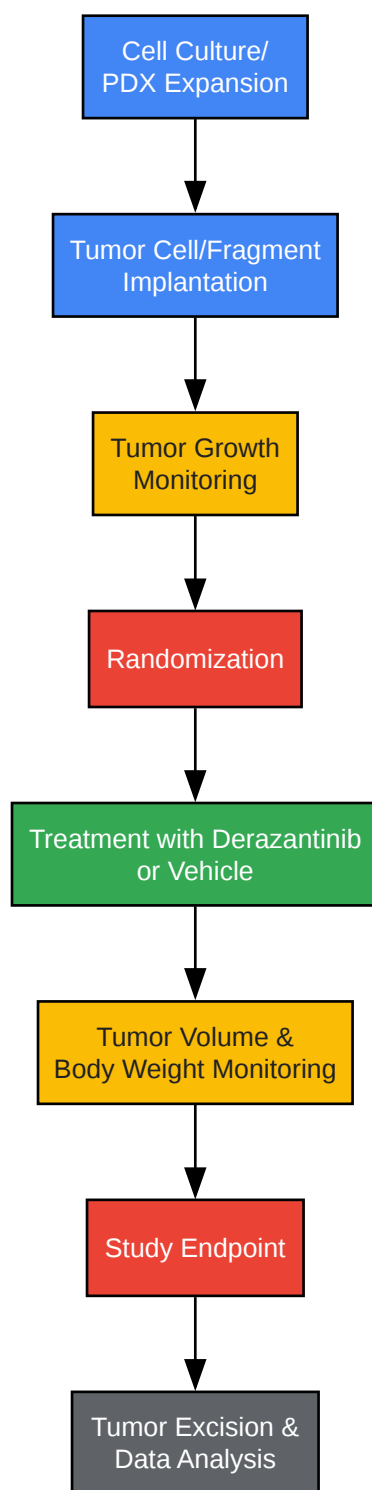
1. Establishment of PDX Models:

- Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approval.
- Implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flanks of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
- Monitor for tumor engraftment and growth.
- Once tumors reach a volume of approximately 1000-1500 mm³, passage the tumors to subsequent generations of mice for expansion.

2. Experimental Workflow:

- Once a sufficient number of mice with established tumors of the desired passage number are available, follow a similar procedure as outlined in Protocol 1 for tumor growth monitoring, randomization, drug administration, and efficacy evaluation.

Experimental Workflow Diagram



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Caption: Workflow for **Derazantinib** xenograft studies.

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